Laurato de zinc

Descripción general

Descripción

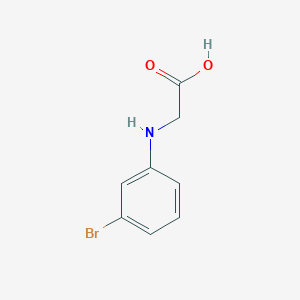

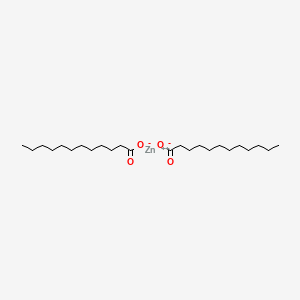

Zinc Laurate is a metal-organic compound with the chemical formula C24H46ZnO4 . It is classified as a metallic soap, a metal derivative of a fatty acid (lauric acid) . It forms a white powder and has a slightly waxy odor .

Synthesis Analysis

Zinc Laurate can be synthesized by precipitating from a zinc sulfate solution into a soluble coconut oil soap solution . Another method involves the use of enzyme technologies for a cleaner and sustainable synthesis of high-quality monoglycerides .Molecular Structure Analysis

Zinc Laurate was synthesized by precipitation and characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and thermal analysis . The chemical formula is C24H46O4Zn .Physical And Chemical Properties Analysis

Zinc Laurate is a white powder that is insoluble in water . It has a melting point of 129 °C .Aplicaciones Científicas De Investigación

Aplicaciones médicas: salud intestinal e inflamación

El laurato de zinc se ha estudiado por sus efectos protectores contra la disfunción de la barrera intestinal y la inflamación. En un modelo de ratón, ZnLa demostró un papel protector en la prevención de la pérdida de peso corporal, las puntuaciones de diarrea y el daño de la barrera intestinal inducido por la infección por Escherichia coli enterotoxigénica (ETEC) . También mostró potencial en la inhibición de citoquinas proinflamatorias, lo que sugiere su uso en terapias antiinflamatorias .

Aplicaciones industriales: cuidado personal y cosméticos

En la industria del cuidado personal y los cosméticos, el this compound se utiliza como agente antiaglomerante, aglutinante seco y agente espesante . Su papel en este sector destaca su versatilidad e importancia en la formulación y estabilidad de los productos.

Aplicaciones agrícolas: fertilización de micronutrientes

El zinc es un micronutriente crucial en la agricultura, y su deficiencia está muy extendida en los suelos de todo el mundo. Si bien las aplicaciones específicas del this compound en la agricultura no se citan directamente, el papel de los compuestos de zinc en la corrección de las deficiencias del suelo y la mejora de los rendimientos de los cultivos está bien establecido .

Tecnología alimentaria: actividad antibacteriana

Las propiedades antibacterianas del this compound se han explorado en la tecnología alimentaria, particularmente en la protección contra infecciones como ETEC en modelos animales. Esto sugiere posibles aplicaciones en la preservación y seguridad de los alimentos, donde los agentes antibacterianos son cruciales .

Ciencia ambiental: tratamiento de aguas residuales

Aunque las referencias directas al this compound en la ciencia ambiental son limitadas, los compuestos de zinc relacionados se han utilizado en la remediación ambiental, como el tratamiento de aguas residuales. Los compuestos de zinc pueden eliminar eficazmente los contaminantes, mejorando la salud del ecosistema .

Ciencia de los materiales: síntesis de nanocompuestos

Los compuestos de zinc, incluido el this compound, pueden ser integrales en la síntesis de nanocompuestos. Estos materiales tienen aplicaciones en la eliminación de colorantes de las aguas residuales industriales, mostrando el papel de los compuestos a base de zinc en el desarrollo de materiales avanzados para la gestión ambiental .

Mecanismo De Acción

Target of Action

Zinc Laurate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid (lauric acid) . It is primarily used in the personal care and cosmetics industry as an anticaking agent, dry binder, and viscosity increasing agent . The primary targets of Zinc Laurate are the components in these industries where it acts as a binding and thickening agent.

Mode of Action

Zinc Laurate interacts with its targets by binding to them and increasing their viscosity . This interaction results in a change in the physical properties of the products, making them less likely to cake or clump together and improving their texture and consistency .

Biochemical Pathways

It has been applied for monolaurin synthesis by esterification of lauric acid with glycerol . This process involves the conversion of lauric acid and glycerol into monolaurin, a compound with surfactant properties and low or no toxicity to the human organism .

Pharmacokinetics

It is known that zinc laurate is insoluble in water , which may impact its bioavailability and distribution in the body.

Result of Action

The result of Zinc Laurate’s action is primarily observed in the improved physical properties of the products in which it is used. As an anticaking agent and dry binder, it prevents the formation of clumps and improves the texture and consistency of products . In the synthesis of monolaurin, Zinc Laurate acts as a catalyst, facilitating the conversion of lauric acid and glycerol into monolaurin .

Action Environment

The action of Zinc Laurate can be influenced by various environmental factors. For instance, its insolubility in water may affect its efficacy in aqueous environments. Furthermore, its effectiveness as a catalyst in the synthesis of monolaurin may be influenced by factors such as temperature and the molar ratio of lauric acid to glycerol .

Propiedades

IUPAC Name |

zinc;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYYEEJOMCKTPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062428 | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2452-01-9, 90366-58-8 | |

| Record name | Dodecanoic acid, zinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090366588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YOP58Y695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.